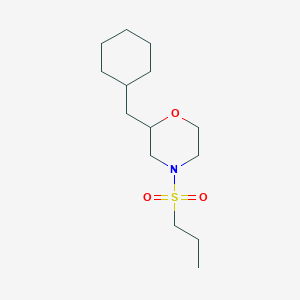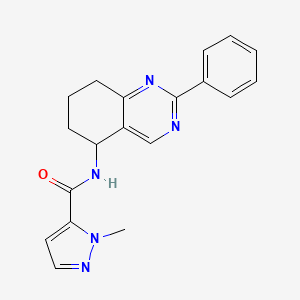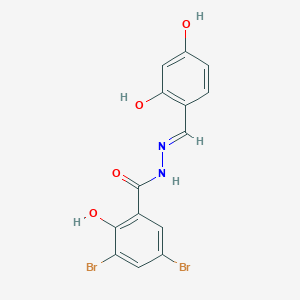
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine, also known as CPMM, is a chemical compound that belongs to the class of morpholine derivatives. CPMM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用機序
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine works by binding to the pore-forming region of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the neuron. This blockage of sodium channels results in a decrease in the amplitude and frequency of action potentials, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The physiological effects of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine are largely dependent on the specific subtype of sodium channel that is being blocked. For example, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to be particularly effective at blocking the Nav1.7 subtype of sodium channel, which is known to play a key role in pain signaling. By blocking Nav1.7 channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to reduce pain sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine in lab experiments is its high selectivity for voltage-gated sodium channels. This selectivity allows researchers to specifically target sodium channels without affecting other ion channels or cellular processes. However, one limitation of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine. One area of interest is the development of more selective sodium channel blockers, which could be used to target specific subtypes of sodium channels with greater precision. Another area of interest is the use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a tool to investigate the role of sodium channels in neurological disorders, such as epilepsy and chronic pain. Finally, researchers may also explore the potential use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a therapeutic agent for these disorders, although more research is needed to determine its safety and efficacy.
合成法
The synthesis of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine involves the reaction of cyclohexylmethylamine with propylsulfonyl chloride in the presence of a base, followed by the addition of morpholine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
科学的研究の応用
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been primarily used in scientific research as a tool to study the function of ion channels in neurons. Specifically, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to selectively block the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine can be used to investigate the role of sodium channels in various neurological disorders, such as epilepsy and chronic pain.
特性
IUPAC Name |
2-(cyclohexylmethyl)-4-propylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-2-10-19(16,17)15-8-9-18-14(12-15)11-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMREVMKLQJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCOC(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969825.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)

![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)